

Technical Guide: Physicochemical Properties of Iron(III) Nitrate Nonahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iron nitrate*

Cat. No.: *B083410*

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Molar Mass and Density of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$

This technical guide provides an in-depth overview of the fundamental physicochemical properties of iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$), a compound of significant interest in various chemical and pharmaceutical applications. The document details its molar mass and density, outlines the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Quantitative Data Summary

The essential physical properties of iron(III) nitrate nonahydrate are summarized in the table below. These values are critical for accurate stoichiometric calculations, formulation development, and process design.

Property	Value	Units
Molar Mass	404.00 g/mol	g/mol
Density	1.643 g/cm ³	g/cm ³

Note: Values are based on compiled data from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Physicochemical Properties

Molar Mass

Iron(III) nitrate nonahydrate is a crystalline solid that incorporates nine molecules of water into its crystal lattice structure for each formula unit of the iron salt.[\[4\]](#) The molar mass is the sum of the atomic masses of all atoms in the empirical formula.

The accepted molar mass of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ is approximately 404.00 g/mol.[\[3\]](#) This value is derived from the atomic masses of its constituent elements: iron (Fe), nitrogen (N), oxygen (O), and hydrogen (H).[\[5\]](#)[\[6\]](#) The anhydrous form, $\text{Fe}(\text{NO}_3)_3$, has a molar mass of 241.86 g/mol.[\[1\]](#)[\[2\]](#) The presence of the water of hydration is a critical factor in its overall mass and must be accounted for in quantitative chemical analyses to avoid significant calculation errors.[\[7\]](#)

Density

The density of iron(III) nitrate nonahydrate is reported as 1.643 g/cm³.[\[1\]](#)[\[2\]](#) This property is an intrinsic measure of the compound's mass per unit volume and is essential for packaging, storage, and process scaling considerations. The compound appears as pale violet, hygroscopic crystals.[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following sections detail the methodologies for the experimental determination of the molar mass (via determination of water of hydration) and density of a hydrated salt like $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$.

Protocol: Gravimetric Determination of Water of Hydration

This protocol allows for the experimental verification of the number of water molecules in the hydrate, which is central to confirming its molar mass. The method involves heating the hydrate to drive off the water and measuring the mass difference.[\[8\]](#)[\[9\]](#)

Objective: To determine the mass percent of water in $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ and verify its formula.

Materials:

- Iron(III) nitrate nonahydrate ($\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$)
- Porcelain crucible and cover
- Bunsen burner or high-temperature oven
- Clay triangle and ring stand
- Analytical balance (precision to ± 0.001 g)
- Crucible tongs
- Desiccator

Procedure:

- Crucible Preparation: Heat a clean, dry crucible and its cover to redness for approximately 5-10 minutes to remove any volatile impurities and adsorbed moisture.[\[4\]](#)[\[10\]](#) Allow it to cool completely in a desiccator to room temperature.
- Initial Mass: Weigh the cooled crucible and cover accurately on an analytical balance. Record this mass.[\[8\]](#)
- Sample Addition: Add approximately 2-3 grams of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ crystals to the crucible. Weigh the crucible, cover, and hydrate sample, recording the total mass precisely.[\[4\]](#)
- Heating: Place the crucible with the sample on a clay triangle supported by a ring stand. The cover should be slightly ajar to allow water vapor to escape.[\[4\]](#)
 - Begin heating gently for about 5 minutes to avoid spattering the sample as water is released.[\[4\]](#)
 - Increase the heat and maintain a strong flame for an additional 10-15 minutes to ensure all water of hydration is driven off. The remaining solid is the anhydrous salt.[\[9\]](#)
- Cooling and Weighing: Using crucible tongs, carefully place the crucible and cover back into the desiccator and allow them to cool to room temperature. Once cooled, weigh the crucible, cover, and the remaining anhydrous salt.[\[8\]](#)

- Heating to Constant Mass: To ensure complete dehydration, repeat the heating, cooling, and weighing cycle until two consecutive mass readings agree within a specified tolerance (e.g., ± 0.050 g).[4][8] This confirms that all water has been removed.
- Calculations:
 - Calculate the mass of the water lost by subtracting the final mass of the crucible, cover, and anhydrous salt from the initial mass of the crucible, cover, and hydrate.[8]
 - Calculate the mass of the anhydrous salt by subtracting the mass of the empty crucible and cover from the final mass after heating.[8]
 - Convert the mass of water and the mass of anhydrous $\text{Fe}(\text{NO}_3)_3$ to moles using their respective molar masses ($\text{H}_2\text{O} \approx 18.015$ g/mol ; $\text{Fe}(\text{NO}_3)_3 \approx 241.86$ g/mol).[8]
 - Determine the mole ratio of water to the anhydrous salt to find the value of 'x' in the formula $\text{Fe}(\text{NO}_3)_3 \cdot x\text{H}_2\text{O}$.[8]

Protocol: Density Determination by Volume Displacement

Objective: To determine the density of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ crystals.

Materials:

- Iron(III) nitrate nonahydrate crystals
- Graduated cylinder
- An inert, non-polar liquid in which the salt is insoluble (e.g., a saturated solution of iron(III) nitrate, or a non-reactive organic solvent)
- Analytical balance

Procedure:

- Mass Measurement: Accurately weigh a sample of $\text{Fe}(\text{NO}_3)_3 \cdot 9\text{H}_2\text{O}$ crystals. Record the mass.

- Initial Volume: Add a known volume of the inert liquid to a graduated cylinder and record the initial volume (V_1).
- Displacement: Carefully add the weighed crystals to the graduated cylinder, ensuring they are fully submerged and that no air bubbles are trapped.
- Final Volume: Record the new volume of the liquid in the graduated cylinder (V_2).
- Calculations:
 - The volume of the crystals is the difference between the final and initial liquid levels ($V = V_2 - V_1$).
 - The density (ρ) is calculated by dividing the mass of the sample by its volume ($\rho = \text{mass} / V$).

Visualization of Workflow

The following diagram illustrates the logical workflow for the characterization of the physical properties of a hydrated salt such as iron(III) nitrate nonahydrate.

[Click to download full resolution via product page](#)

Workflow for Physicochemical Characterization of a Hydrated Salt.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wholesale Iron(III) nitrate hydrate Crystalline - FUNCMATER [funcmater.com]
- 2. Iron(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. Ferric nitrate nonahydrate | 7782-61-8 [chemicalbook.com]
- 4. moorparkcollege.edu [moorparkcollege.edu]
- 5. Molecular weight of Fe(NO₃)₃.9H₂O [convertunits.com]
- 6. webqc.org [webqc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 9. Determining the Formula of a Hydrate [web.lemoyne.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Iron(III) Nitrate Nonahydrate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b083410#molar-mass-and-density-of-fe-no3-3-9h2o\]](https://www.benchchem.com/product/b083410#molar-mass-and-density-of-fe-no3-3-9h2o)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com